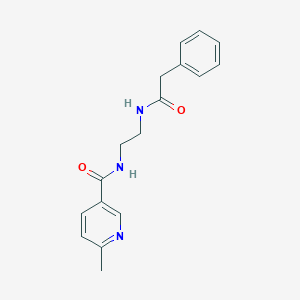![molecular formula C17H19N3O3 B252269 N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)
N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as NMN or nicotinamide mononucleotide.
Wirkmechanismus
NMN is a precursor to NAD+, a coenzyme that plays a crucial role in cellular metabolism. NAD+ levels decrease with age, leading to a decline in cellular metabolism and energy production. NMN supplementation has been found to increase NAD+ levels, thereby improving cellular metabolism and energy production.
Biochemical and physiological effects:
NMN has been found to have several biochemical and physiological effects, including improved mitochondrial function, increased insulin sensitivity, and reduced inflammation. It has also been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
NMN has several advantages for lab experiments, including its stability and ease of synthesis. However, it is relatively expensive, and its effects may vary depending on the dosage and administration method.
Zukünftige Richtungen
There are several future directions for research on NMN, including its potential applications in treating metabolic disorders such as diabetes and obesity, its effects on cardiovascular health, and its potential as a neuroprotective agent. Additionally, further research is needed to determine the optimal dosage and administration method for NMN supplementation.
In conclusion, NMN is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to increase NAD+ levels and improve cellular metabolism makes it a promising candidate for anti-aging and neuroprotective therapies. However, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of NMN involves the condensation of nicotinamide riboside with phosphoribosyl pyrophosphate (PRPP) in the presence of nicotinamide phosphoribosyltransferase (NAMPT). This reaction results in the formation of NMN along with pyrophosphate.
Wissenschaftliche Forschungsanwendungen
NMN has been extensively studied for its potential applications in various fields, including anti-aging, neuroprotection, and metabolic disorders. It has been found to activate sirtuins, a family of proteins that play a crucial role in regulating cellular metabolism and aging.
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
N-[2-[(4-methoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-12-3-4-14(11-20-12)17(22)19-10-9-18-16(21)13-5-7-15(23-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
XAFORDYPJOQKAK-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)OC |
Löslichkeit |
47 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)propyl]pyrazine-2-carboxamide](/img/structure/B252243.png)
![N-{3-[(pyridin-3-ylcarbonyl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B252244.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252246.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B252254.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252258.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252267.png)
